3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
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Overview
Description
3-(Aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolopyrazine core and an aminomethyl group.
Mechanism of Action
Target of Action
Similar compounds in the triazolopyrazine class have been reported to exhibit a wide range of biological activities, including antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .
Mode of Action
It’s worth noting that triazolopyrazine derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in certain cell lines .
Pharmacokinetics
Triazole compounds, in general, have been reported to have high activity and low toxicity, as well as good pharmacokinetic and pharmacodynamic characteristics .
Result of Action
Related compounds have shown promising results in their antiproliferative action against certain human colon cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride typically involves multiple steps, starting with the formation of the triazolopyrazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors. The aminomethyl group is then introduced through amination reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions would be crucial to achieving high efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazolopyrazine core, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Amine oxides
Reduction Products: Amine derivatives
Substitution Products: Various substituted triazolopyrazines
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological research, potentially acting as an inhibitor or modulator of specific biological pathways.
Medicine: The compound could be explored for its therapeutic potential, possibly in the treatment of diseases related to the pathways it affects.
Industry: Its unique chemical properties may make it useful in various industrial applications, such as in the production of advanced materials or as a chemical intermediate.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: A related compound with a pyridine core instead of a triazolopyrazine core.
Triazolopyrazines: Other triazolopyrazine derivatives with different substituents.
Uniqueness: 3-(Aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is unique due to its specific combination of the triazolopyrazine core and the aminomethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(aminomethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.ClH/c1-11-2-3-12-5(4-8)9-10-6(12)7(11)13;/h2-3H,4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBVGWMNVQKPPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C(=NN=C2C1=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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